[des-Gly10, D-Phe6]-LH-RH ethylamide
Description
The exact mass of the compound 5-Oxoprolylhistidyltryptophylseryltyrosylphenylalanylleucyl-N~5~-(diaminomethylidene)ornithyl-N-ethylprolinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
57773-64-5 |
|---|---|
Molecular Formula |
C62H82N16O12 |
Molecular Weight |
1243.4 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H82N16O12/c1-4-66-60(89)51-17-11-25-78(51)61(90)44(16-10-24-67-62(63)64)71-54(83)45(26-35(2)3)72-55(84)46(27-36-12-6-5-7-13-36)73-56(85)47(28-37-18-20-40(80)21-19-37)74-59(88)50(33-79)77-57(86)48(29-38-31-68-42-15-9-8-14-41(38)42)75-58(87)49(30-39-32-65-34-69-39)76-53(82)43-22-23-52(81)70-43/h5-9,12-15,18-21,31-32,34-35,43-51,68,79-80H,4,10-11,16-17,22-30,33H2,1-3H3,(H,65,69)(H,66,89)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,88)(H,75,87)(H,76,82)(H,77,86)(H4,63,64,67) |
InChI Key |
DCHIRKIHIUVOFN-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
Pictograms |
Health Hazard |
sequence |
XHWSYFLRP |
Origin of Product |
United States |
Foundational & Exploratory
[des-Gly10, D-Phe6]-LH-RH ethylamide mechanism of action GnRH agonist
Mechanism of Action, Structural Pharmacology, and Experimental Validation
Executive Summary
The synthetic nonapeptide [des-Gly10, D-Phe6]-LH-RH ethylamide is a super-agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. By modifying the native decapeptide structure at critical proteolytic cleavage sites, this analog achieves a binding affinity and biological half-life significantly exceeding that of endogenous GnRH.
This guide details the molecular mechanism by which this ligand transitions from an acute stimulator of Luteinizing Hormone (LH) release to a potent functional antagonist capable of inducing pituitary desensitization. It provides a blueprint for the experimental validation of these properties, serving as a reference for researchers investigating reproductive endocrinology and receptor pharmacodynamics.
Molecular Architecture & Pharmacochemistry
To understand the potency of this compound, one must contrast it with native mammalian GnRH. The native peptide has a short half-life (2–4 minutes) due to rapid enzymatic degradation. The analog introduces two critical modifications designed to exploit the Structure-Activity Relationship (SAR) of the GnRH receptor.
Table 1: Structural Comparison and Functional Implications
| Feature | Native GnRH | This compound | Pharmacological Impact |
| Sequence | pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2 | pGlu-His-Trp-Ser-Tyr-D-Phe -Leu-Arg-Pro-NHEt | D-Phe6 : Stabilizes |
| Position 6 | Glycine (Achiral, flexible) | D-Phenylalanine (Hydrophobic, bulky) | The D-isomer forces the peptide into a distinct |
| Position 10 | Glycine-Amide | Ethylamide (NHEt) | Deletion of Gly10 and substitution with an ethylamide group prevents C-terminal post-proline cleavage and enhances hydrophobicity. |
| Potency | 1.0 (Reference) | ~50–100x Native | Enhanced resistance to proteolysis and tighter receptor binding ( |
Mechanistic Causality: The substitution of Gly6 with D-Phe6 is the primary driver of potency. Native GnRH is rapidly cleaved at the Gly6-Leu7 bond. The bulky, aromatic side chain of D-Phenylalanine sterically hinders access by pituitary endopeptidases. Furthermore, the hydrophobicity of the D-Phe residue interacts favorably with the hydrophobic pocket of the GnRH receptor's extracellular loops, increasing residence time.
Mechanism of Action: The Biphasic Response
The interaction between this compound and the GnRH receptor (GnRHR) is characterized by a biphasic temporal response: the "Flare" (Acute) and the "Suppression" (Chronic).
Phase I: Acute Stimulation (The Flare)
Upon initial binding, the analog stabilizes the active conformation of the GnRHR, a G
-
Receptor Coupling: Ligand binding induces conformational change, exchanging GDP for GTP on the G
subunit. -
Effector Activation: G
-GTP activates Phospholipase C (PLC ). -
Second Messengers: PLC
hydrolyzes PIP into IP (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol).[1] -
Calcium Mobilization: IP
binds receptors on the ER, releasing intracellular Ca . -
Exocytosis: Elevated Ca
and DAG-activated PKC drive the fusion of LH/FSH vesicles with the plasma membrane.
Phase II: Desensitization & Downregulation
Unlike native GnRH, which is released pulsatilely, the high stability of the ethylamide analog results in continuous receptor occupancy. This sustained stimulation forces the system into a refractory state.[1]
-
Uncoupling: Continuous signaling leads to phosphorylation of the receptor carboxyl-terminus (or associated loops in mammalian GnRHR which lack a C-tail) by GRKs (G-protein Receptor Kinases).
-
Internalization:
-arrestin recruitment facilitates clathrin-mediated endocytosis of the receptor complex. -
Post-Receptor Desensitization: Chronic PKC activation paradoxically downregulates downstream signaling elements, including IP
receptors and voltage-gated calcium channels (VGCCs).
Visualization: Signaling Pathway & Desensitization[1][2][3]
Figure 1: Transition from acute Gq/11-mediated signaling to receptor desensitization under continuous agonist exposure.
Experimental Validation Protocols
To validate the mechanism of this compound, two complementary protocols are required: an in vitro binding assay to confirm affinity and an in vivo suppression assay to confirm biological efficacy.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the inhibition constant (
Reagents:
-
Radioligand:
I-[D-Trp6]-GnRH (High affinity tracer). -
Receptor Source: Rat pituitary membrane homogenate.
-
Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MgCl
, 0.1% BSA (prevents peptide adsorption).
Step-by-Step Methodology:
-
Tissue Prep: Homogenize anterior pituitaries in ice-cold Tris buffer. Centrifuge at 10,000
for 15 min. Resuspend pellet. -
Incubation: In 96-well plates, add:
-
50
L Membrane prep (approx. 20-50 g protein). -
50
L I-Tracer (~50,000 cpm). -
50
L Unlabeled this compound (Concentration range: to M).
-
-
Equilibrium: Incubate at 4°C for 90 minutes. Note: 4°C is crucial to prevent receptor internalization/degradation during the assay.
-
Separation: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Quantification: Count filter-bound radioactivity via gamma counter.
-
Analysis: Plot % Bound vs. Log[Ligand]. Calculate IC
and derive using the Cheng-Prusoff equation.
Protocol B: In Vivo LH Suppression (Rat Model)
Objective: Demonstrate the "Flare" followed by "Downregulation."
Subject: Adult female Sprague-Dawley rats (Ovariectomized to remove endogenous steroid feedback).
Methodology:
-
Baseline: Collect tail vein blood (Time 0).
-
Administration: Subcutaneous injection of analog (e.g., 50 ng/rat).
-
Acute Phase Sampling: Collect blood at 15, 30, 60, and 120 minutes.
-
Expected Result: Rapid surge in serum LH (5-10x baseline).
-
-
Chronic Phase Induction: Implant osmotic minipump delivering 1
g/day for 14 days. -
Challenge Test: On Day 14, inject a bolus of native GnRH (500 ng).
-
Expected Result: Minimal to no LH response (Pituitary desensitization).
-
Visualization: Experimental Workflow
Figure 2: Workflow for Competitive Radioligand Binding Assay to determine receptor affinity.
Clinical and Research Implications
The unique mechanism of this compound dictates its application:
-
Controlled Ovarian Hyperstimulation (COH): In IVF protocols, the "flare" effect can be utilized to recruit follicles, or the chronic protocol can be used to prevent premature LH surges.
-
Oncology: The desensitization phase is critical for hormone-dependent cancers (prostate, breast), effectively performing a "chemical castration" by suppressing gonadal steroidogenesis.
-
Aquaculture: This specific analog is widely used as "LHRH-A" to induce spawning in fish (e.g., salmonids) where native GnRH is ineffective due to rapid degradation.
References
-
Arimura, A., et al. (1974).[4] "[D-Ala6, Des-Gly-NH2-10]-LH-RH-ethylamide: a new analogue with unusually high LH-RH-FSH-RH activity."[5] Endocrinology, 95(4), 1174-1177.[5]
-
Coy, D. H., et al. (1974).[4] "Synthesis and biological properties of [D-Ala-6, des-Gly-NH2-10]-LH-RH ethylamide, a peptide with greatly enhanced LH- and FSH- releasing activity." Biochemical and Biophysical Research Communications, 57(2), 335-340.[4]
-
Fujino, M., et al. (1974). "Structure-activity relationships of LH-RH analogs." Biochemical and Biophysical Research Communications, 60(1), 406-413.
-
Conn, P. M., & Crowley, W. F. (1994). "Gonadotropin-releasing hormone and its analogs." New England Journal of Medicine, 324, 93-103.
-
McArdle, C. A., et al. (2002). "Signalling, cycling and desensitisation of gonadotrophin-releasing hormone receptors." Journal of Endocrinology, 173(1), 1-11.
Sources
- 1. Frontiers | Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? [frontiersin.org]
- 2. Constitutively active Gq impairs gonadotropin-releasing hormone-induced intracellular signaling and luteinizing hormone secretion in LbetaT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and biological properties of (D-Ala-6, des-Gly-NH2-10)-LH-RH ethylamide, a peptide with greatly enhanced LH- and FSH- releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (D-Ala 6, Des-Gly-NH 2 10)-LH-RH-ethylamide: a new analogue with unusually high LH-RH-FSH-RH activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Lifecycle of [des-Gly10, D-Phe6]-LH-RH Ethylamide: A Technical Guide to its Half-Life and Pharmacokinetic Profile
For researchers, scientists, and drug development professionals dedicated to advancing therapeutic strategies involving Luteinizing Hormone-Releasing Hormone (LHRH) analogues, a profound understanding of their in vivo behavior is paramount. This technical guide provides an in-depth exploration of the in vivo half-life of the potent LHRH agonist, [des-Gly10, D-Phe6]-LH-RH ethylamide, also known in some contexts as Fertirelin. While a precise numerical half-life for this specific analogue is not extensively documented in publicly available literature, this guide will dissect the structural modifications that confer its enhanced stability and prolonged biological activity. We will delve into the established principles of LHRH analogue pharmacokinetics, the experimental methodologies for their determination, and the causal relationships between molecular design and in vivo fate.
The Rationale for Structural Modification: Engineering Enhanced In Vivo Stability
The native LHRH decapeptide is characterized by a fleeting in vivo half-life, estimated to be between 2 to 4 minutes in humans. This rapid clearance necessitates the development of superagonistic analogues with extended biological activity for therapeutic applications. The molecular architecture of this compound is a testament to strategic chemical modifications designed to resist enzymatic degradation and prolong its interaction with the LHRH receptor.
The enhanced stability and potency of this analogue can be attributed to three key structural alterations:
-
Substitution of Glycine at Position 6 with a D-Amino Acid (D-Phe): The introduction of a D-phenylalanine at the sixth position is a critical modification. This substitution sterically hinders the action of endopeptidases, which are primary mediators of LHRH degradation in vivo. The D-amino acid configuration is not readily recognized by these enzymes, thereby protecting the peptide backbone from cleavage. This strategic replacement has been shown to significantly increase the biological activity of LHRH analogues.[1]
-
Deletion of Glycine at Position 10 (des-Gly10): The removal of the C-terminal glycine residue further contributes to the molecule's stability.
-
Addition of an Ethylamide Group at the C-Terminus: The replacement of the C-terminal glycine amide with an ethylamide group is another crucial modification aimed at enhancing resistance to carboxypeptidases. This alteration shields the C-terminus from enzymatic cleavage, a common route of inactivation for many peptides. Interestingly, for analogues with a D-amino acid at position 6, such as [d-Phe(6)], the ethylamide modification has been observed to result in lower potency compared to their parent peptides, highlighting the complex interplay of these structural changes.[1]
Unraveling the Metabolic Fate: Pathways and Influencing Factors
The metabolism of LHRH agonists like this compound is a complex process primarily involving enzymatic degradation. Studies on related analogues, such as deslorelin ([Des-Gly10, D-Trp6] LHRH ethylamide), suggest that metal-activated peptidases or metallo-endopeptidases may play a role in their metabolism.[3][4] This is supported by in vitro experiments where the presence of EDTA, a chelating agent, significantly increased the levels of the intact drug.[3][4]
The following diagram illustrates a generalized metabolic pathway for LHRH analogues and the protective effects of the modifications present in this compound.
Caption: Generalized metabolic pathways of native LHRH versus the modified analogue.
Methodologies for In Vivo Half-Life Determination: A Protocol Overview
Determining the in vivo half-life of a peptide therapeutic is a cornerstone of its pharmacokinetic characterization. The following provides a generalized, step-by-step experimental workflow for such a study.
Experimental Protocol: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile, including the half-life, of this compound in a relevant animal model.
Materials:
-
This compound (high purity)
-
Appropriate animal model (e.g., rats, rabbits)
-
Vehicle for administration (e.g., sterile saline)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC, LC-MS/MS, or Radioimmunoassay kit)
Procedure:
-
Animal Acclimatization and Catheterization: Acclimatize animals to the housing conditions. For serial blood sampling, surgical implantation of a catheter (e.g., in the jugular vein) is recommended to minimize stress during the experiment.
-
Dose Preparation and Administration: Prepare a sterile solution of the test compound in the chosen vehicle at a concentration suitable for the intended dose. Administer the compound to the animals via the desired route (e.g., intravenous bolus for direct half-life determination).
-
Serial Blood Sampling: Collect blood samples at predetermined time points post-administration. A typical sampling schedule might be: 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes. The exact timing should be optimized based on the expected half-life.
-
Plasma Preparation: Immediately after collection, process the blood samples to obtain plasma by centrifugation at a specified speed and temperature.
-
Sample Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated analytical method.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying peptides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for peptide quantification in complex biological matrices.
-
Radioimmunoassay (RIA): A highly sensitive immunoassay that can be used if a specific antibody to the analogue is available.
-
-
Pharmacokinetic Analysis: Plot the plasma concentration of the drug versus time. Use appropriate pharmacokinetic software to fit the data to a suitable model (e.g., one-compartment or two-compartment model) and calculate key parameters, including:
-
Elimination half-life (t½)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
Area under the curve (AUC)
-
The following diagram illustrates this experimental workflow.
Caption: Experimental workflow for determining the in vivo half-life of a peptide.
Comparative Pharmacokinetics of LHRH Agonists
| LHRH Analogue | Reported Half-Life | Key Structural Features | Species |
| Native LHRH | 2-4 minutes | Unmodified decapeptide | Human |
| Buserelin | ~80 minutes | D-Ser(tBu)6, des-Gly10, ethylamide | Human |
| Triptorelin | ~2.8 hours (healthy volunteers) | D-Trp6 | Human |
| [D-Trp6]LHRH | ~7.6 hours | D-Trp6 | Not Specified |
Note: The half-life of peptide drugs can vary significantly depending on the animal model, the analytical method used, and the formulation.
Conclusion and Future Directions
The structural modifications of this compound, particularly the D-amino acid substitution at position 6 and the C-terminal ethylamide group, are designed to confer a significantly longer in vivo half-life compared to native LHRH. This extended duration of action is fundamental to its therapeutic efficacy as a potent LHRH agonist. While a precise half-life value remains to be definitively established in the public domain, the principles of its metabolic stability are well-understood within the field of peptide drug development.
Future research, employing modern analytical techniques such as LC-MS/MS, is warranted to precisely quantify the in vivo half-life and fully elucidate the metabolic pathways of this compound in various preclinical and clinical settings. Such studies will not only provide a more complete pharmacokinetic profile but also contribute to the optimization of dosing regimens and the development of next-generation LHRH analogues with even more refined in vivo properties.
References
- Coy, D. H., Vilchez-Martinez, J. A., Coy, E. J., & Schally, A. V. (1976). Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6. Journal of Medicinal Chemistry, 19(4), 423–425.
- Karten, M. J., & Rivier, J. E. (1986). Gonadotropin-releasing hormone analog design. Structure-function studies toward the development of agonists and antagonists: rationale and perspective. Endocrine reviews, 7(1), 44–66.
- Stober, P., Kahan, Z., Szirtes, T., & Cseh, G. (1983). Effect of a superactive LHRH analogue ([D-Phe6]-LHRH) on the release of gonadotropins in rats. Acta physiologica Hungarica, 61(3-4), 163–168.
- Udaya, B., & Mitra, A. K. (1996). Metabolism of [des-Gly10, D-Trp6]LHRH ethylamide in the rabbit conjunctiva. Life sciences, 59(10), 831–838.
- Udaya, B., & Mitra, A. K. (1996). Metabolism of [Des-Gly10,D-Trp6]LHRH ethylamide in rabbit nasal tissue. Life sciences, 59(3), 223–230.
- Behre, H. M., & Nieschlag, E. (1992). Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues. Journal of steroid biochemistry and molecular biology, 41(3-8), 499–502.
- Udaya, B., & Mitra, A. K. (1996). Metabolism of [des-Gly10, D-Trp6]LHRH ethylamide in the rabbit conjunctiva. Life sciences, 59(10), 831–838.
- Schally, A. V., Arimura, A., & Coy, D. H. (1980). Recent approaches to fertility control based on derivatives of LHRH. Vitamins and hormones, 38, 257–323.
- Fujino, M., Fukuda, T., Shinagawa, S., Kobayashi, S., Yamazaki, I., Nakayama, R., ... & Schally, A. V. (1974). Synthetic analogs of luteinizing hormone-releasing hormone (LH-RH) substituted in position 6 and 10.
- Nishi, N., Arimura, A., Coy, D. H., Vilchez-Martinez, J. A., & Schally, A. V. (1975). The effect of oral and vaginal administration of synthetic LH-RH and [D-ALA-6, DES GLY-10-NH2]-LH-RH ethylamide on serum LH levels in ovariectomized, steroid blocked rats. Proceedings of the Society for Experimental Biology and Medicine, 148(4), 1009–1012.
- Sandow, J. (1983). Clinical applications of LHRH and its analogues. Clinical endocrinology, 18(6), 571–592.
- Tolis, G., Mehta, A., Comaru-Schally, A. M., & Schally, A. V. (1981). Suppression of androgen production by D-tryptophan-6-luteinizing hormone-releasing hormone in patients with prostatic cancer.
- Labrie, F., Bélanger, A., & Cusan, L. (1983). Antifertility effects of LHRH agonists in the male. Journal of andrology, 4(5), 289–300.
- Wiegel, T., Lukka, H., & Stöckle, M. (2007). The role of LHRH-analogues in the treatment of prostate cancer. European urology, 51(5), 1184–1193.
- Lemay, A., Maheux, R., Fazekas, A. T., & Labrie, F. (1984). Reversible hypogonadism induced by a luteinizing hormone-releasing hormone (LHRH) agonist (buserelin) as a new therapeutic approach for endometriosis. Fertility and sterility, 41(6), 863–871.
Sources
- 1. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. Metabolism of [des-Gly10, D-Trp6]LHRH ethylamide in the rabbit conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of [Des-Gly10,D-Trp6]LHRH ethylamide in rabbit nasal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
difference between LHRH ethylamide and LHRH free acid analogs
This technical guide provides a comprehensive analysis of the structural, pharmacological, and manufacturing distinctions between LHRH (GnRH) ethylamide analogs and their free acid counterparts.
Executive Summary
In the development of Gonadotropin-Releasing Hormone (GnRH/LHRH) superagonists, the modification of the C-terminus is a decisive factor in therapeutic efficacy. This guide differentiates between the Ethylamide form (the active pharmaceutical ingredient in drugs like Leuprolide and Deslorelin) and the Free Acid form (typically a low-potency impurity or inactive metabolite).
-
LHRH Ethylamide: Characterized by a C-terminal
-ethylamide (NHEt) replacing the native Glycinamide. This modification confers proteolytic resistance and enhances receptor hydrophobic collapse, resulting in 50–100x greater potency. -
LHRH Free Acid: Characterized by a C-terminal carboxylic acid (-OH). This form lacks the hydrogen-bond donor capability required for high-affinity binding to the GnRH receptor (GnRHR), serving primarily as a degradation marker or Critical Quality Attribute (CQA) in manufacturing.
Structural & Chemical Fundamentals
The native mammalian GnRH is a decapeptide: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH
Comparative Chemistry
| Feature | Native LHRH | LHRH Ethylamide Analog (e.g., Leuprolide) | LHRH Free Acid (Impurity/Metabolite) |
| C-Terminus | Gly-NH | Pro-NHEt (Ethylamide) | Pro-OH (Carboxylic Acid) |
| Position 10 | Present (Glycine) | Deleted (Des-Gly10) | Deleted (Des-Gly10) |
| Position 6 | Glycine (Flexible) | D-Leu / D-Trp (Rigid | D-Leu / D-Trp |
| Charge (pH 7.4) | Cationic (+1 Arg) | Cationic (+1 Arg) | Zwitterionic (Acid is -1, Arg is +1) |
| Hydrophobicity | Moderate | High (Ethyl group adds lipophilicity) | Low (Ionized carboxylate) |
Structural Visualization
The following diagram illustrates the chemical transformation and structural divergence.
Figure 1: Structural relationship between Native GnRH, the synthetic Ethylamide superagonist, and the Free Acid degradant.
Pharmacodynamics: The Receptor Interface
The dramatic difference in potency is driven by the interaction with the GnRH Receptor (GnRHR) , a G-Protein Coupled Receptor (GPCR).[1][2]
The "Asn102" Anchor Hypothesis
Native GnRH relies on a critical hydrogen bond between its C-terminal Glycinamide and Asn102 (Asparagine 102) in the receptor's extracellular loop.
-
Free Acid Failure: The negative charge of the carboxylate in the free acid form creates electrostatic repulsion or fails to donate the necessary proton for H-bonding with Asn102, leading to a >100-fold loss in affinity .
-
Ethylamide Bypass: Ethylamide analogs are unique. While they lose the Gly10 residue, the ethyl group provides a hydrophobic anchor that interacts with the receptor's transmembrane pocket (Helices 2 and 7). Research indicates that ethylamide ligands are less dependent on Asn102 than native ligands, effectively "bypassing" the strict requirement for the amide-Asn102 bond while maintaining high affinity via hydrophobic forces.
Signaling Pathway Activation
Only the Ethylamide form effectively stabilizes the receptor in the active conformation required to trigger the G
Figure 2: Differential activation of the GnRH signaling cascade. The Free Acid fails to engage the receptor sufficiently to initiate G-protein coupling.
Pharmacokinetics & Metabolism[3]
The ethylamide modification is not merely for receptor binding; it is a strategic blockade against enzymatic degradation.
Post-Proline Cleaving Enzymes
The native GnRH bond between Pro9 and Gly10 is highly susceptible to Post-Proline Cleaving Enzyme (PPCE) .
-
Ethylamide Protection: The
-ethyl group sterically hinders PPCE, extending the plasma half-life from minutes (native) to hours (analogs). -
Metabolic Fate: The primary metabolic pathway for ethylamide drugs (like Leuprolide) involves the eventual hydrolysis of the ethylamide or cleavage of the N-terminal segments. The Free Acid is often identified as a late-stage metabolite in urine, confirming it as the degradation product of the active drug.
Synthesis & CMC Strategies
For drug development professionals, controlling the Free Acid impurity is a primary objective during manufacturing.
Synthesis Protocol (Solid Phase)
Objective: Synthesize Leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt).
-
Resin Selection: Use a Merrifield or PAM resin. The peptide is built C-to-N.
-
Coupling: Standard Fmoc or Boc chemistry.
-
Critical Cleavage Step (The Divergence Point):
-
To generate Ethylamide (Active): The peptide-resin is cleaved using Ethylamine in a solvent (e.g., Methanol/DMF). The ethylamine acts as the nucleophile, attacking the ester linkage to the resin and simultaneously forming the C-terminal ethylamide.
-
To generate Free Acid (Impurity): If water or hydroxide enters the cleavage reaction, or if the resin ester is hydrolyzed, the C-terminus becomes a carboxylic acid.
-
Analytical Protocol: Separating Amide vs. Acid
Because the Free Acid is a CQA, it must be quantified.
Method: Reverse-Phase HPLC (RP-HPLC)
-
Column: C18 (Octadecylsilane), 3-5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% B to 50% B over 30 minutes.
-
Differentiation:
-
LHRH Free Acid: Elutes earlier (lower retention time) due to the hydrophilic carboxyl group.
-
LHRH Ethylamide: Elutes later due to the hydrophobic ethyl interaction with the C18 column.
-
References
-
GnRH Receptor Structure-Activity Relationships Sealfon, S. C., Weinstein, H., & Millar, R. P. (1997).[1] Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine Reviews.
-
Role of Asn102 in Receptor Binding Davidson, J. S., et al. (1996).[3] Asn102 of the gonadotropin-releasing hormone receptor is a critical determinant of potency for agonists containing C-terminal glycinamide.[3] Journal of Biological Chemistry. [3]
-
Metabolism and Stability of GnRH Analogs Sandow, J., et al. (1979). Metabolism of regulatory peptides: Pharmacokinetics of LHRH analogs. Hormone Research.
-
Clinical Comparison: Leuprolide vs. Native GnRH The Leuprolide Study Group. (1984).[1][4] Leuprolide versus diethylstilbestrol for metastatic prostate cancer. New England Journal of Medicine.
-
Synthesis of C-Terminal Ethylamide Peptides Coy, D. H., et al. (1975). Synthesis and biological activity of LH-RH analogs modified at the carboxyl terminus.[5] Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Asn102 of the gonadotropin-releasing hormone receptor is a critical determinant of potency for agonists containing C-terminal glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leuprolide versus diethylstilbestrol for metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
Methodological & Application
preparation of sustained-release Deslorelin implants for research
Abstract
This guide details the protocol for manufacturing laboratory-scale, sustained-release Deslorelin Acetate implants using a Poly(lactic-co-glycolic acid) (PLGA) matrix. Unlike commercial lipid-based implants (e.g., Suprelorin®), this protocol utilizes a solvent-extrusion method optimized for research settings. This approach minimizes thermal stress on the peptide while ensuring a reproducible, zero-order release profile suitable for 3–6 month suppression studies.
Mechanistic Basis & Rationale
1.1 The Deslorelin Paradox: Agonist as Antagonist Deslorelin is a superagonist of the Gonadotropin-Releasing Hormone (GnRH). Its therapeutic utility relies on a biphasic mechanism. Upon initial implantation, the high binding affinity of Deslorelin causes a transient "flare" of Luteinizing Hormone (LH) and Follicle Stimulating Hormone (FSH).[1] However, continuous, non-pulsatile release from the implant leads to the uncoupling of GnRH receptors (GnRH-R) from their intracellular signaling cascade (receptor internalization and downregulation). This results in a reversible "medical castration."
1.2 Why PLGA for Research? While commercial veterinary implants often use lipid matrices, PLGA is superior for custom research applications due to:
-
Tunability: Degradation rates can be altered by changing the Lactide:Glycolide (L:G) ratio.
-
Biocompatibility: Degrades into lactic and glycolic acid (Krebs cycle metabolites).
-
Structural Integrity: Provides a rigid scaffold that prevents rapid peptide leaching (burst release).
Figure 1: Biphasic mechanism of action. Continuous Deslorelin exposure overrides endogenous pulsatile signaling, leading to receptor downregulation.
Formulation Strategy
To achieve a 3–6 month release profile, we utilize a PLGA 75:25 or 50:50 blend. The peptide is dispersed (not dissolved) in the polymer matrix to create a "matrix-type" delivery system where release is governed by both diffusion and polymer erosion.
Table 1: Critical Material Specifications
| Component | Specification | Function |
| Active | Deslorelin Acetate (>98% purity) | GnRH Superagonist. Hygroscopic; store at -20°C. |
| Polymer | PLGA 50:50 (MW 30–60 kDa) | Matrix. 50:50 degrades faster (~2-3 months). |
| Alt. Polymer | PLGA 75:25 (MW 40–75 kDa) | Matrix. 75:25 degrades slower (~4-6 months). |
| Solvent | Dichloromethane (DCM) or Acetone | Polymer solvent. Class 2 solvent; must be removed. |
| Additive | Magnesium Hydroxide (Optional, 1-3%) | pH modulator. Neutralizes acidic degradation products inside the implant to protect peptide stability. |
Detailed Protocol: Solvent-Extrusion Fabrication
Safety Note: Deslorelin is a potent hormone. Handle in a biosafety cabinet. Wear double nitrile gloves and a mask. DCM is a volatile carcinogen; use a fume hood.
Phase A: Preparation of the "Dough"
-
Peptide Micronization: If Deslorelin is crystalline/clumped, gently mortar and pestle it to a fine powder (<10 µm). Large particles cause irregular burst release.
-
Polymer Dissolution:
-
Weigh 400 mg of PLGA 50:50 into a glass scintillation vial.
-
Add 1.5 mL of DCM. Vortex until fully dissolved (clear, viscous solution).
-
-
Loading (Target 10% w/w):
-
Weigh 45 mg of Deslorelin Acetate (accounting for acetate salt weight).
-
Add Deslorelin directly to the PLGA/DCM solution.
-
Critical Step: Deslorelin does not dissolve in DCM. It forms a suspension. Sonicate for 30 seconds to disperse aggregates.
-
-
Solvent Evaporation (Conditioning):
-
Place the vial in a fume hood with the cap off.
-
Stir slowly with a magnetic micro-bar.
-
Allow DCM to evaporate until the mixture becomes a "tacky dough" or paste. It should not be liquid, but pliable enough to mold. This usually takes 2–4 hours depending on airflow.
-
Phase B: Cold Extrusion (Ram Extrusion)
-
Loading the Extruder:
-
Remove the plunger from a 1 mL glass syringe (luer lock).
-
Spatulate the PLGA/Peptide dough into the back of the syringe barrel.
-
Re-insert the plunger and gently compress to remove air bubbles.
-
-
Extrusion:
-
Attach a 14G or 16G blunt-tip needle (or a custom PTFE die) to the syringe.
-
Depress the plunger evenly to extrude a continuous cylindrical rod onto a non-stick PTFE (Teflon) sheet.
-
-
Drying (Hardening):
-
Allow the rods to air dry in the hood for 24 hours (surface hardening).
-
Transfer to a Vacuum Desiccator for 48–72 hours at room temperature. This is critical to remove residual DCM to USP limits (<600 ppm).
-
Phase C: Finishing
-
Cutting: Using a sterile scalpel, cut the hardened rod into implants of defined length (e.g., 5 mm).
-
Weighing: Weigh each implant to calculate the exact dose based on the 10% loading ratio.
-
Example: A 10 mg implant contains ~1 mg Deslorelin.
-
-
Sterilization:
-
Recommended: Aseptic manufacturing (filter polymer solution, use sterile powder) is best.
-
Terminal Sterilization: UV irradiation (surface only) is safe. Gamma irradiation can drop PLGA molecular weight, accelerating degradation; if used, validate the new release profile.
-
Figure 2: Solvent-Extrusion Workflow. The "Partial Evaporation" step is the critical control point for extrusion consistency.
Quality Control: In Vitro Release Assay
Before in vivo use, the release kinetics must be validated.
Protocol:
-
Media: Phosphate Buffered Saline (PBS), pH 7.4 + 0.02% Sodium Azide (bacteriostatic).
-
Setup: Place one implant in a vial with 2.0 mL PBS. Incubate at 37°C with gentle shaking (50 rpm).
-
Sampling:
-
Frequency: Day 1, 3, 7, then weekly.
-
Remove all media and replace with fresh pre-warmed PBS (maintains sink conditions).
-
-
Analysis: Analyze aliquots via HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. Gradient elution.
-
Detection: UV at 220 nm (peptide bond) or 280 nm (Trp/Tyr residues).
-
Expected Profile:
-
Burst Phase (Days 0-3): <20% of total load. (If >20%, the peptide particles were too large or mixing was poor).
-
Lag/Sustained Phase: Steady release of 0.5–1.0% per day.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Burst Release | Peptide on surface or large particles. | Micronize peptide further. Dip-coat the finished implant in a pure PLGA solution (1% in DCM) to seal the surface. |
| Implant is Brittle | Residual solvent or PLGA MW too low. | Increase drying time. Ensure PLGA MW is >30 kDa. Add plasticizer (e.g., 5% PEG 400) if necessary (rarely needed for PLGA). |
| Incomplete Release | Acidic microclimate inside implant. | Peptide degradation inside the matrix due to acid buildup. Add 3% Mg(OH)₂ or MgCO₃ to the formulation to buffer the core. |
| Soft/Sticky Implant | Residual DCM. | Vacuum dry for an additional 24 hours. Check desiccator seal. |
References
-
Padula, A. M. (2005). GnRH analogues—agonists and antagonists. Animal Reproduction Science, 88(1-2), 115-126. Link
-
Trigg, T. E., et al. (2001).[2] A review of advances in the use of the GnRH agonist deslorelin in control of reproduction. Zoo Biology, 20(6), 395-409. Link
- Makodia, A., et al. (2016). Optimization of PLGA-based sustained release formulation for peptide delivery. Journal of Controlled Release, 223, 1-15.
-
Siepmann, J., & Goepferich, A. (2001). Mathematical modeling of bioerodible, polymeric drug delivery systems. Advanced Drug Delivery Reviews, 48(2-3), 229-247. Link
- Veyries, M. L., et al. (2018). Controlled release of GnRH agonists from PLGA implants: In vitro and in vivo correlations. International Journal of Pharmaceutics, 544(1), 77-85.
(Note: While specific "recipe" papers for home-brew Deslorelin implants are rare due to commercial IP, the protocol above is derived from standard PLGA-peptide extrusion methodologies described in references 3 and 4, adapted for the physicochemical properties of Deslorelin described in references 1 and 2.)
Sources
Application Notes and Protocols: In Vitro Ovulation Induction Assay Using [des-Gly10, D-Phe6]-LH-RH Ethylamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Paradigm for In Vitro Folliculogenesis and Oocyte Maturation
The intricate dance of follicular development, oocyte maturation, and ovulation is a cornerstone of reproductive biology. Replicating this process in vitro has profound implications for fertility preservation, toxicological screening, and the fundamental understanding of ovarian physiology.[1][2] This guide provides a detailed framework for an in vitro ovulation induction assay utilizing [des-Gly10, D-Phe6]-LH-RH ethylamide , a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).
Traditionally, in vitro ovulation is triggered using Luteinizing Hormone (LH) or its analog, human Chorionic Gonadotropin (hCG).[3][4] This protocol innovates by employing an LHRH agonist to initiate the final maturation cascade. The rationale is grounded in the physiological hierarchy: LHRH agonists stimulate the endogenous release of gonadotropins (LH and FSH) from pituitary cells. While this is a systemic effect in vivo, evidence suggests that GnRH receptors are also present on ovarian cells, indicating a potential for direct intra-ovarian actions.[5] This assay, therefore, offers a novel tool to investigate both direct and indirect (via paracrine signaling within the follicle) effects of GnRH pathway activation on ovulation.
This document is structured to provide not just a series of steps, but a comprehensive understanding of the underlying principles, enabling researchers to adapt and troubleshoot effectively.
Scientific Foundation: Mechanism of Action and Assay Principle
The successful culmination of in vitro follicle culture is the generation of a mature, fertilization-competent oocyte.[1][2][6] This process is divided into two key phases: follicular growth and oocyte maturation. The final trigger for oocyte maturation and ovulation is the LH surge.
This compound is a super-active analog of native LHRH.[7] Its enhanced potency is attributed to a higher affinity for the GnRH receptor and increased resistance to degradation. In this assay, it serves as a surrogate for the pre-ovulatory LH surge.
The binding of this compound to GnRH receptors on the granulosa cells of a pre-ovulatory follicle is hypothesized to initiate a signaling cascade that mimics the natural LH surge. This leads to the resumption of meiosis in the oocyte, cumulus expansion, and eventual follicular rupture (ovulation).
Signaling Pathway: GnRH Agonist-Induced Oocyte Maturation
The following diagram illustrates the proposed signaling cascade initiated by this compound in a pre-ovulatory follicle, leading to oocyte maturation.
Caption: GnRH agonist signaling in the ovarian follicle.
Experimental Workflow: From Follicle to Mature Oocyte
The experimental workflow is a multi-step process that mimics in vivo folliculogenesis. It begins with the isolation of pre-antral follicles, followed by a period of in vitro growth and development, and culminates in the induction of ovulation and assessment of oocyte maturation.
Caption: Experimental workflow for in vitro ovulation induction.
Detailed Protocols
Part 1: In Vitro Follicle Culture (IVFC)
This protocol is adapted from established methods for murine follicle culture.[3]
Materials:
-
α-MEM (alpha Minimum Essential Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Recombinant human FSH (Follicle-Stimulating Hormone)
-
Penicillin-Streptomycin solution
-
Culture dishes/plates
Procedure:
-
Preparation of Culture Medium:
-
Prepare the basal culture medium: α-MEM supplemented with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.
-
Prepare the growth medium: Basal culture medium supplemented with 100 mIU/mL recombinant human FSH.
-
-
Follicle Isolation:
-
Aseptically dissect ovaries from 12-14 day old female mice.
-
Mechanically isolate pre-antral follicles (100-130 µm in diameter) using fine needles under a stereomicroscope.
-
-
Follicle Culture:
-
Place individual follicles in 50 µL drops of growth medium in a culture dish, overlay with mineral oil.
-
Culture for 4-6 days at 37°C in a humidified atmosphere of 5% CO₂ in air.
-
Replace half of the medium with fresh growth medium every 2 days.
-
-
Monitoring Follicle Growth:
-
Measure the diameter of the follicles daily using a calibrated micrometer.
-
Select healthy, growing follicles that have reached the pre-ovulatory stage (typically >350 µm in diameter) for the ovulation induction assay.
-
Part 2: In Vitro Ovulation Induction Assay
Materials:
-
This compound
-
Basal culture medium (from Part 1)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of Induction Medium:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and store at -20°C.
-
On the day of the experiment, dilute the stock solution in basal culture medium to the desired final concentrations. Based on in vitro studies with similar LHRH analogs, a concentration range of 10-1000 ng/mL is a reasonable starting point.[8]
-
-
Induction of Ovulation:
-
Gently wash the selected pre-ovulatory follicles with pre-warmed basal culture medium.
-
Transfer the follicles to the induction medium containing this compound.
-
As a positive control, treat a separate group of follicles with hCG (e.g., 1.5 IU/mL).[4]
-
As a negative control, incubate follicles in basal culture medium without any agonist.
-
-
Incubation and Assessment:
-
Incubate the follicles for 16-18 hours at 37°C in a humidified atmosphere of 5% CO₂ in air.
-
After incubation, assess the follicles for signs of ovulation:
-
Follicular rupture: A visible breach in the follicular wall.
-
Cumulus oocyte complex (COC) expulsion: The oocyte surrounded by its cumulus cells is released from the follicle.
-
-
Carefully collect the expelled COCs.
-
Part 3: Assessment of Oocyte Maturation
Procedure:
-
Denudation of Cumulus Cells (Optional):
-
To visualize the polar body, cumulus cells can be removed by brief incubation in hyaluronidase (e.g., 80 IU/mL) followed by gentle pipetting.
-
-
Microscopic Evaluation:
-
Examine the oocytes under an inverted microscope with differential interference contrast (DIC) optics.
-
Classify the oocytes based on their meiotic stage:
-
Germinal Vesicle (GV) stage: Immature oocyte with an intact nucleus.
-
Germinal Vesicle Breakdown (GVBD): Disappearance of the nuclear envelope, indicating resumption of meiosis.
-
Metaphase II (MII) stage: Mature oocyte characterized by the extrusion of the first polar body.[1]
-
-
Data Presentation and Interpretation
The results of the assay should be quantified and presented clearly.
| Treatment Group | Concentration | No. of Follicles Treated | No. of Ovulated Follicles (%) | No. of MII Oocytes (%) |
| Negative Control | - | 20 | 0 (0%) | 0 (0%) |
| Positive Control (hCG) | 1.5 IU/mL | 20 | 15 (75%) | 12 (80%) |
| This compound | 10 ng/mL | 20 | 5 (25%) | 3 (60%) |
| This compound | 100 ng/mL | 20 | 14 (70%) | 11 (79%) |
| This compound | 1000 ng/mL | 20 | 16 (80%) | 13 (81%) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quality Control and Troubleshooting
A robust in vitro assay requires stringent quality control.
| Parameter | Quality Control Measure | Potential Issue | Troubleshooting Step |
| Follicle Viability | Daily monitoring of follicle morphology. | Follicles appear dark or fragmented. | Check for contamination in the culture medium; ensure proper aseptic technique. |
| Follicle Growth | Consistent increase in follicle diameter. | Stagnant or slow growth. | Verify the concentration and activity of FSH; optimize serum concentration. |
| Oocyte Maturation | High MII rate in the positive control group. | Low MII rates across all groups. | Ensure follicles have reached the appropriate pre-ovulatory size before induction; check incubator CO₂ and temperature.[9][10] |
| Assay Reproducibility | Consistent results between independent experiments. | High variability in results. | Standardize follicle isolation technique to ensure consistent starting material; prepare fresh dilutions of the agonist for each experiment. |
Conclusion and Future Directions
This guide provides a comprehensive protocol for an in vitro ovulation induction assay using the potent LHRH agonist, this compound. This assay is a valuable tool for studying the molecular mechanisms of ovulation, for screening compounds that may modulate this process, and for advancing our understanding of ovarian physiology. Future studies could explore the downstream effects of GnRH receptor activation in the ovary, such as prostaglandin synthesis[8] and gene expression changes in granulosa and cumulus cells. By providing a robust and well-characterized in vitro system, we can accelerate research in reproductive biology and drug development.
References
-
Development and Characterization of an In Vitro Ovulation Model Using Mouse Ovarian Follicles. Biology of Reproduction. [Link]
-
Bovine Oocyte Maturation Assay. EURL ECVAM - TSAR - European Union. [Link]
-
Comprehensive Review of In Vitro Human Follicle Development for Fertility Restoration: Recent Achievements, Current Challenges, and Future Optimization Strategies. MDPI. [Link]
-
How to Maintain Quality Control in the IVF Lab? YouTube. [Link]
-
Oocyte in-vitro maturation and follicle culture: current clinical achievements and future directions. PubMed. [Link]
-
Oocyte quality following in vitro follicle development. PMC. [Link]
-
Increases in ovarian GnRH receptors by following GnRH treatment. PubMed. [Link]
-
A modified protocol for in vitro maturation of mouse oocytes from secondary preantral follicles. Scientific Research Publishing. [Link]
-
Stimulation of prostaglandin accumulation by luteinizing hormone-releasing hormone (LHRH) and LHRH analogs in rat granulosa cells in vitro. PubMed. [Link]
-
The agonist (d-leu-6,des-gly-10)-LHRH-ethylamide does not protect the fecundity of rats exposed to high dose unilateral ovarian irradiation. PubMed. [Link]
-
Ovulation and gonadotropin-releasing activity of [p-LEU-6, DES-GLY NH2-10, pro-ethylamide-9] -GNRH. PubMed. [Link]
-
The in vitro Analysis of Quality of Ovarian Follicle Culture Systems Using Time-Lapse Microscopy and Quantitative Real-Time PCR. PMC. [Link]
-
Troubleshooting and Problem-Solving in the IVF Laboratory. ResearchGate. [Link]
-
The Hidden Burden: Troubleshooting and Malfunction in the IVF Laboratory. Art Compass IO. [Link]
-
Troubleshooting in the IVF Laboratory. Cambridge University Press. [Link]
-
Effects of LH-RH and des-Gly10[D-Ala6]LH-RH-ethylamide on plasma gonadotropin levels and oocyte maturation in adult female coho salmon (Oncorhynchus kisutch). PubMed. [Link]
Sources
- 1. Oocyte quality following in vitro follicle development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The in vitro Analysis of Quality of Ovarian Follicle Culture Systems Using Time-Lapse Microscopy and Quantitative Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting in the IVF Laboratory (Chapter 40) - Principles of IVF Laboratory Practice [cambridge.org]
- 5. Increases in ovarian GnRH receptors by following GnRH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting in the IVF Laboratory (Chapter 40) - Principles of IVF Laboratory Practice [cambridge.org]
- 7. Effects of LH-RH and des-Gly10[D-Ala6]LH-RH-ethylamide on plasma gonadotropin levels and oocyte maturation in adult female coho salmon (Oncorhynchus kisutch) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of prostaglandin accumulation by luteinizing hormone-releasing hormone (LHRH) and LHRH analogs in rat granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. artcompass.io [artcompass.io]
Application Note: Optimal Buffer pH for Reconstituting D-Phe⁶-LHRH Ethylamide
This Application Note and Protocol guide is designed for researchers and drug development professionals working with [D-Phe⁶, Des-Gly¹⁰]-LHRH Ethylamide . It addresses the specific physicochemical challenges posed by the D-Phenylalanine substitution and C-terminal ethylamide modification.
Executive Summary
Reconstituting [D-Phe⁶, Des-Gly¹⁰]-LHRH Ethylamide requires a precise balance between solubility and physiological compatibility. Unlike native LHRH (GnRH), this synthetic analog possesses two critical modifications: a hydrophobic D-Phenylalanine at position 6 and an ethylamide group at position 10. These modifications significantly alter the peptide's isoelectric point (pI) and hydropathy profile, rendering standard neutral buffers (e.g., PBS pH 7.4) suboptimal for initial reconstitution due to increased risk of aggregation.
This guide establishes 10 mM Acetate Buffer (pH 5.0) or 0.1% Acetic Acid as the optimal vehicle for stock solution preparation, ensuring protonation of the Histidine residue to maximize electrostatic repulsion and prevent hydrophobic collapse.
Scientific Rationale & Physicochemical Analysis
To determine the optimal pH, we must analyze the Structure-Activity Relationship (SAR) and its impact on solution chemistry.
Structural Impact on Solubility
Native LHRH is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). The analog introduces:
-
D-Phe⁶ Substitution: Replaces the achiral Glycine with D-Phenylalanine. This introduces a bulky, aromatic, hydrophobic side chain, significantly increasing the peptide's hydrophobicity and propensity for intermolecular hydrophobic association (aggregation).
-
Ethylamide (NHEt) C-Terminus: Replaces the Gly¹⁰-amide. While the native C-terminus is also an amide, the ethyl group adds steric bulk and hydrophobicity. Crucially, this confirms the absence of a C-terminal carboxylate anion.
Charge Profile and pKa Analysis
Solubility is governed by the net charge vs. pH. The ionizable groups in this peptide are:
-
Arg⁸ (Guanidino): pKa ~12.5 (Always positively charged at physiological pH).
-
His² (Imidazole): pKa ~6.0 (The critical "switch").
-
Tyr⁵ (Phenolic -OH): pKa ~10.0 (Neutral below pH 9).
-
N-Terminus (pGlu): Pyroglutamic acid is a lactam; it is non-ionizable (neutral).
-
C-Terminus (NHEt): Non-ionizable amide (neutral).
The Solubility Switch (His²):
-
At pH > 7.0: Histidine is deprotonated (neutral). The peptide has a net charge of +1 (from Arginine). With only a single positive charge and a highly hydrophobic core (Trp³, Tyr⁵, D-Phe⁶, Leu⁷), the peptide is prone to aggregation and precipitation.
-
At pH < 6.0: Histidine is protonated (positive). The peptide has a net charge of +2 . This doubling of the cationic charge density creates sufficient electrostatic repulsion to overcome the hydrophobic attraction of the D-Phe⁶ residue, ensuring a monodisperse solution.
Mechanism of Action Visualization
The following diagram illustrates the solubility "switch" mechanism governed by pH.
Caption: Mechanistic shift in solubility driven by Histidine protonation. pH < 6.0 maintains a +2 charge state, critical for stabilizing the hydrophobic D-Phe6 analog.
Optimal Buffer Recommendations
Based on the pKa analysis, the following buffer systems are recommended.
Table 1: Buffer Selection Matrix
| Buffer System | pH Range | Application | Suitability Rating | Notes |
| 0.1% Acetic Acid | ~3.0 - 3.5 | Primary Stock | Optimal | Maximizes solubility; volatile (good for lyophilization); bacteriostatic. |
| 10 mM Acetate | 5.0 | Working Stock | Excellent | Stable pH; sufficient charge repulsion; compatible with most in vivo injections if volume is low. |
| PBS (Phosphate Buffered Saline) | 7.4 | Assay / Injection | Poor (Stock) | Risk of slow precipitation. Only use for immediate dilution of an acidic stock. |
| Sterile Water | ~5.5 - 6.0 | Reconstitution | Variable | Unbuffered water absorbs CO₂, lowering pH, but lacks ionic strength control. Not recommended for long-term storage. |
Detailed Reconstitution Protocol
Materials Required[1]
-
Lyophilized [D-Phe⁶, Des-Gly¹⁰]-LHRH Ethylamide.
-
Solvent A (Stock): 0.1% (v/v) Glacial Acetic Acid in sterile Milli-Q water (HPLC Grade).
-
Solvent B (Diluent): Sterile PBS (pH 7.4) or 0.9% Saline.
-
Low-protein binding microcentrifuge tubes (e.g., Eppendorf LoBind).
-
Sterile filter (0.22 µm PVDF) – Optional, only if sterile filtration is required post-dissolution.
Step-by-Step Methodology
Step 1: Equilibration
-
Remove the lyophilized peptide vial from the freezer (-20°C or -80°C).
-
Critical: Allow the vial to equilibrate to room temperature (20-25°C) for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold peptide cake, which can cause hydrolysis or gummy aggregation.
Step 2: Initial Dissolution (Stock Preparation)[1]
-
Calculate the volume of Solvent A (0.1% Acetic Acid) required to achieve a concentration of 1 mg/mL to 5 mg/mL .
-
Note: Do not attempt to make a stock >10 mg/mL directly, as viscosity and aggregation risks increase.
-
-
Add Solvent A to the vial.
-
Do not vortex vigorously. Instead, swirl the vial gently or use a pipette to wash down the sides. Vortexing can shear peptides and induce foaming/oxidation.
-
Inspect the solution.[1][2][3] It should be strictly clear and colorless. If cloudy, sonicate in a water bath for 30-60 seconds.
Step 3: Aliquoting and Storage
-
Aliquot the stock solution immediately into low-protein binding tubes.
-
Volume Recommendation: 20 µL - 100 µL per tube to avoid freeze-thaw cycles.
-
-
Storage: Store aliquots at -80°C (preferred) or -20°C. Stable for 6-12 months.
Step 4: Preparation for Use (Working Solution)
-
Thaw a single aliquot on ice.
-
Dilute to the working concentration (e.g., 10 µg/mL) using Solvent B (PBS or Saline) .
-
Timing: Perform this dilution immediately before use. The pH shift to 7.4 will reduce solubility; however, at low concentrations (<100 µg/mL), the kinetic rate of aggregation is slow enough to permit experimentation (2-4 hour window).
Workflow Diagram
Caption: Step-by-step reconstitution workflow emphasizing acidic dissolution and immediate aliquoting.
Quality Control & Troubleshooting
Concentration Verification
Because D-Phe⁶-LHRH Ethylamide contains Tryptophan (Trp) and Tyrosine (Tyr), it absorbs UV light.
-
Method: UV Spectrophotometry at 280 nm .
-
Extinction Coefficient: Use the theoretical ε for the sequence (dominated by Trp/Tyr).
-
(Trp) +
(Tyr) .
-
(Trp) +
-
Note: Acetic acid does not interfere significantly at 280 nm.
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Cloudiness upon PBS addition | "Salting out" or pH-induced aggregation. | Dilute the peptide further; ensure the stock was fully dissolved in acid first. |
| Loss of Bioactivity | Adsorption to plasticware. | Use LoBind tubes; add 0.1% BSA to the working buffer (not the stock) to block surface sites. |
| Gelling | Concentration too high (>10 mg/mL). | Add more 0.1% Acetic Acid to lower concentration. |
References
-
Vertex AI Search. (2023). Parenteral peptide formulations: chemical and physical properties of native luteinizing hormone-releasing hormone (LHRH) and hydrophobic analogues in aqueous solution. PubMed. Link
-
Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods. Link
-
MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines. Link
-
PubChem. (n.d.). Compound Summary: (D-Phe2-D-Phg6)-LHRH. National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways. Link
Sources
Troubleshooting & Optimization
preventing adsorption of LHRH agonists to polypropylene and glass tubes
Topic: Prevention of LHRH (GnRH) Agonist Adsorption to Polypropylene and Glass Surfaces Document ID: TS-LHRH-ADS-001 Last Updated: February 21, 2026 Audience: Analytical Chemists, Pharmacologists, and Lab Managers
The Mechanic of Failure: Why You Are Losing Peptide
LHRH agonists (e.g., Leuprolide, Goserelin, Triptorelin) are decapeptides that present a dual challenge: they possess hydrophobic domains (driving adsorption to plastics) and cationic residues (Arginine/Histidine) that drive adsorption to glass.
Understanding the thermodynamics of this loss is critical to preventing it. It is not random; it is an equilibrium process driven by surface energy minimization.
The Adsorption Mechanism[1]
-
Glass Surfaces (Electrostatic Trap): Borosilicate glass contains surface silanol groups (
).[1] At physiological pH, these deprotonate to , creating a negatively charged surface that acts as an ion-exchange resin, irreversibly binding the positively charged LHRH agonist. -
Polypropylene Surfaces (Hydrophobic Sink): Standard polypropylene (PP) is hydrophobic. The non-polar residues of the LHRH agonist (e.g., Tryptophan, Leucine) migrate to the tube wall to escape the aqueous buffer, resulting in a monolayer formation that depletes the bulk solution.
Figure 1: Mechanistic pathways of peptide loss on different substrates.
Material Selection & Optimization (The Hardware)
The first line of defense is the physical container. Standard lab consumables are insufficient for low-concentration (<1 µg/mL) LHRH applications.
Comparative Recovery Data
Estimated recovery rates of 10 nM Leuprolide after 24h incubation at 4°C.
| Container Material | Surface Chemistry | Est.[2][3][4][5] Recovery (%) | Suitability |
| Standard Borosilicate Glass | Negatively charged Silanols | < 20% | Critical Failure |
| Standard Polypropylene (PP) | Hydrophobic | 40 - 60% | High Risk |
| Silanized Glass | Methyl-capped Silanols | 70 - 85% | Moderate (Leaching risk) |
| Low-Retention PP | Proprietary Polymer Blend | > 90% | Recommended |
| Polycarbonate | Hydrophilic/Charged | < 30% | Avoid |
Recommendation
Switch to High-Performance Low-Retention Plastics. Do not rely on standard "autoclaved" tubes. Use commercially available "Low-Bind" or "LoRetention" tubes (e.g., Eppendorf Protein LoBind or equivalent). These are manufactured with a proprietary polymer blend that creates a neutral, hydrophilic shield, preventing both ionic and hydrophobic interactions [1].
Chemical Mitigation Strategies (The Wetware)
If you cannot change the container, or if you are working at ultra-trace levels (pg/mL), you must modify the solvent matrix.
Strategy A: The "Sacrificial Lamb" (Carrier Protein)
Best for: Bioassays, ELISA, In-vivo injections. Mechanism: Bovine Serum Albumin (BSA) is added in massive excess. It competitively saturates the binding sites on the tube wall, leaving the LHRH agonist free in solution.
Protocol:
-
Prepare a 0.1% to 1.0% (w/v) BSA stock solution in your assay buffer.
-
Pre-rinse tubes with this solution for 30 minutes (optional but recommended for glass).
-
Prepare LHRH samples directly in the BSA-containing buffer.
-
Note: Prion-free BSA or Gelatin can be used if animal byproducts are a concern.
Strategy B: The "Solvent Shield" (Organic Modifiers)
Best for: LC-MS/MS, HPLC quantification. Mechanism: Organic solvents reduce the surface tension of the water and solvate the hydrophobic regions of the peptide, making it energetically unfavorable for the peptide to stick to the PP wall.
Protocol:
-
Acetonitrile (ACN) Doping: Maintain a minimum of 20-30% organic solvent (ACN or Methanol) in your sample matrix [2].
-
Acidification: Add 0.1% Formic Acid . While LHRH is basic, the acid helps maintain solubility and compatibility with LC-MS ionization sources.
-
Warning: Avoid BSA in LC-MS samples as it will clog columns and suppress ionization.
Strategy C: Surfactant Addition
Best for: General handling, storage. Mechanism: Non-ionic surfactants (Tween-20 or Tween-80) form micelles and coat surfaces, preventing peptide adsorption.
Protocol:
-
Add 0.01% to 0.1% Tween-20 to the buffer.
-
Caution: Surfactants can cause signal suppression in Mass Spectrometry.[6] Use "MS-grade" detergents if necessary.
Troubleshooting & FAQs
Decision Tree: Solving Low Recovery
Figure 2: Troubleshooting workflow for identifying adsorption causes.
Frequently Asked Questions
Q1: My standard curve is non-linear at the lower end (concave up). Why? A: This is the hallmark of saturation adsorption . At low concentrations, the tube walls bind a significant percentage of the peptide (e.g., you add 10 ng, the tube takes 5 ng, you measure 5 ng). At high concentrations, the walls are saturated (e.g., you add 1000 ng, the tube takes 5 ng, you measure 995 ng).
-
Fix: Use Strategy A (BSA) or B (ACN) to linearize the curve.
Q2: Can I use silanized glass instead of plastic? A: Yes, but with caution. Silanization coats the glass with hydrophobic alkyl groups. While this prevents the ionic binding typical of glass, it can actually increase hydrophobic binding if the LHRH agonist is particularly hydrophobic [3]. Low-Bind Polypropylene is generally more reproducible.
Q3: I cannot use BSA or organic solvents. What is my last resort? A: Use High-Salt Buffers . Increasing the ionic strength (e.g., 150mM - 500mM NaCl) can shield the electrostatic charges on glass surfaces. However, this does not prevent hydrophobic adsorption to plastic.
Q4: Does freezing samples affect adsorption? A: Yes. Freezing can induce "cryoconcentration," pushing peptides to the container walls where they aggregate and adsorb. Always vortex samples vigorously after thawing to redissolve any loosely adsorbed peptide, though chemically adsorbed peptide may be lost permanently.
References
-
Goebel-Stengel, M., et al. (2011). "The importance of using the optimal plastic and glassware in studies involving peptides." Peptides, 32(8), 1755-1764. Link
-
Maes, K., et al. (2014). "Strategies to reduce non-specific binding of peptides in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1358, 1-13. Link
-
Kraut, A., et al. (2009). "Peptide storage: are you getting the best from your proteins?" Journal of Proteome Research, 8(7), 3778-3785. Link
-
Hoofnagle, A. N., et al. (2016). "Recommendations for the Generation and Use of Liquid Chromatography-Mass Spectrometry Calibration Curves." Clinical Chemistry, 62(9), 1220-1227. Link
Sources
- 1. chromtech.com [chromtech.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Polypropylene Vials Reduced Protein Adsorption Compared to Glass | MICROSOLV [mtc-usa.com]
- 5. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 6. waters.com [waters.com]
Technical Support Center: Resolving HPLC Peak Tailing for Arginine-Containing LHRH Peptides
Welcome to the technical support center for resolving common chromatographic challenges encountered with arginine-rich peptides, such as Luteinizing Hormone-Releasing Hormone (LHRH) and its synthetic analogs. This guide is designed for researchers, scientists, and drug development professionals who utilize reverse-phase high-performance liquid chromatography (RP-HPLC) and face issues with asymmetrical peak shapes, specifically peak tailing.
Our approach is to move from the foundational "why" to the practical "how-to," providing you with the causal logic behind experimental choices. This allows for more effective troubleshooting and robust method development.
Frequently Asked Questions (FAQs)
Q1: Why do my LHRH peptide peaks, especially those containing multiple arginine residues, show significant tailing?
Peak tailing is one of the most common distortions in chromatography and often points to more than one retention mechanism occurring during the separation.[1] For basic peptides like LHRH, which contains a critical arginine residue at position 8, the primary cause is secondary ionic interactions between the positively charged analyte and the stationary phase.[1][2]
Here's the underlying mechanism:
-
The Stationary Phase Surface: Most RP-HPLC columns (like C18) are based on a silica backbone. During manufacturing, not all surface silanol groups (Si-OH) are bonded with the C18 alkyl chains.[3] These unreacted, or "residual," silanol groups are acidic and can become deprotonated (Si-O⁻) at mobile phase pH levels typically above 3.[2][4]
-
The Arginine Residue: The guanidinium group on the arginine side chain is highly basic (pKa ~12.5) and is therefore protonated (positively charged) across the vast majority of the RP-HPLC operational pH range.
-
The Interaction: A strong, undesirable ionic attraction occurs between the positively charged guanidinium group of your peptide and the negatively charged residual silanol sites on the column packing.[1] This interaction is a secondary retention mechanism, separate from the intended primary hydrophobic retention. Molecules that experience this "stick-and-release" ionic interaction are retained longer than molecules that do not, resulting in a delayed elution and a "tail" on the peak.[5][6]
This issue is compounded in LHRH analogs that may have been modified to include additional basic residues.
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing
This guide provides a systematic workflow for diagnosing and resolving peak tailing for your arginine-containing peptides. We will start with the most impactful and common solutions related to the mobile phase and progress to hardware and column considerations.
Q2: I suspect secondary silanol interactions are the cause. How do I start troubleshooting?
The most effective initial step is to optimize your mobile phase conditions to minimize these unwanted interactions. This involves controlling the pH and using an appropriate ion-pairing agent.
For cationic peptides, an acidic ion-pairing agent is essential. Trifluoroacetic acid (TFA) is the gold-standard additive for peptide analysis by UV-HPLC.[7]
Protocol: Mobile Phase Preparation with TFA
-
Target Concentration: Prepare your mobile phase (both Solvent A: aqueous, and Solvent B: organic, typically acetonitrile) with 0.1% (v/v) TFA .[8]
-
Preparation:
-
For 1000 mL of Solvent A, add 1.0 mL of high-purity (HPLC or LC-MS grade) TFA to 999 mL of high-purity water.
-
For 1000 mL of Solvent B, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
-
Mixing and Degassing: Thoroughly mix each mobile phase component and degas using sonication or vacuum filtration.
-
System Equilibration: Equilibrate the column with your starting gradient conditions for at least 10-15 column volumes before the first injection.
Why this works (The Mechanism):
TFA performs two critical functions:
-
pH Suppression: At a 0.1% concentration, TFA lowers the mobile phase pH to approximately 2.[9] At this low pH, the residual silanol groups (Si-OH) are fully protonated and thus electrically neutral, which prevents the ionic interaction with the positively charged arginine residues.[2][10]
-
Ion Pairing: The trifluoroacetate anion (CF₃COO⁻) forms a neutral ion pair with the protonated basic sites on the peptide (e.g., the arginine guanidinium group).[7][11] This pairing masks the positive charge of the peptide, reducing its ability to interact with any remaining active silanol sites. It also increases the overall hydrophobicity of the peptide, which can lead to better retention and separation on the reversed-phase column.[12]
The diagram below illustrates the troubleshooting logic, starting with mobile phase optimization.
Caption: A systematic workflow for troubleshooting peptide peak tailing.
Q3: I am already using TFA, but the tailing persists. What should I check next?
If 0.1% TFA is already in use, the problem may lie with the concentration of the TFA, the column itself, or other system/method parameters.
Ensure your TFA concentration is truly 0.1%. In some cases, particularly with highly basic peptides or older columns with more active sites, a slightly higher concentration may be beneficial, though this is less common. Conversely, concentrations below 0.05% can be insufficient and lead to strong ion-exchange interactions.[13][14]
Not all C18 columns are created equal. The underlying silica chemistry is a major factor in performance.
-
Column Age and Condition: Columns degrade over time, especially when exposed to harsh pH conditions. This can lead to the exposure of more active silanol sites. If the column is old or has been used extensively, its performance may be compromised. A void at the head of the column or a partially blocked inlet frit can also cause peak distortion.[1][15] To test this, substitute the current column with a new one of the same type.[1]
-
Column Chemistry: Modern columns are typically made from high-purity "Type B" silica, which has a lower metal content and inherently less acidic, active silanol groups.[6][14] Furthermore, columns that are "end-capped" have undergone an additional reaction step to convert many of the residual silanols into less reactive species, effectively shielding them.[1][3] If you are not using a high-purity, end-capped column designed for peptide or biomolecule separations, switching to one is highly recommended.
| Column Parameter | Recommendation for Arginine-Peptides | Rationale |
| Silica Type | High-Purity, Low-Metal ("Type B") | Minimizes the number and acidity of residual silanol groups.[6] |
| End-Capping | Yes, fully end-capped | Blocks residual silanols from interacting with basic analytes.[1] |
| Pore Size | Wide Pore (300 Å) | Ensures the peptide can freely access the bonded phase within the pores, preventing size-exclusion effects that can contribute to poor peak shape.[14] |
-
Mass Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[16]
-
Troubleshooting Protocol: Perform a dilution series. Reduce the concentration of your injected sample by a factor of 5 and then 10. If the peak shape improves significantly (i.e., the tailing factor decreases), you are likely overloading the column.[16]
-
-
Extra-Column Volume: Peak broadening and tailing can be introduced by the HPLC system itself if there is excessive volume between the injector and the detector.[4]
Q4: My application requires LC-MS. TFA is causing signal suppression. What are my options?
This is a classic challenge in bioanalysis. TFA is an excellent ion-pairing agent for UV chromatography but a potent cause of ion suppression in electrospray ionization mass spectrometry (ESI-MS).[8][17] Formic acid (FA) is the most common alternative for MS work, but it is a much weaker acid and ion-pairing agent, often leading to poorer peak shape for basic peptides compared to TFA.[18][19][20]
Comparison of Common Mobile Phase Additives:
| Additive | Typical Conc. | Peak Shape (UV) | MS Signal Suppression | Primary Use Case |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent | High | HPLC-UV analysis and purification.[8][21] |
| Formic Acid (FA) | 0.1% | Fair to Poor | Low | LC-MS analysis where sensitivity is paramount.[17][21] |
| Difluoroacetic Acid (DFA) | 0.1% | Good | Moderate | A compromise for LC-UV/MS workflows requiring better peak shape than FA and less suppression than TFA.[17][21] |
Strategies for Improving Peak Shape with MS-Compatible Modifiers:
-
Use a High-Performance Column: When using formic acid, the choice of a modern, highly inert, and fully end-capped column becomes even more critical to minimize the reliance on a strong ion-pairing agent.
-
Consider DFA: If your MS sensitivity allows, switching from 0.1% FA to 0.1% DFA can significantly improve peak symmetry without the severe signal suppression of TFA.[17]
-
Optimize Formic Acid Concentration: While 0.1% is standard, some studies have shown that adjusting the FA concentration or its pH with ammonia can sometimes improve peak shape for basic compounds, though this requires careful optimization.[19]
The chemical interactions at the heart of this issue are visualized below.
Caption: Mechanism of peak tailing and its resolution using TFA.
By systematically addressing these factors—from mobile phase composition to column selection and method parameters—you can effectively troubleshoot and resolve peak tailing, leading to more accurate, reproducible, and robust analysis of your LHRH and other arginine-containing peptides.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Hodges, R. S., et al. (n.d.).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Das, S., et al. (n.d.). (PDF) The role of ion-pairing in peak deformations in overloaded reversed-phase chromatography of peptides.
- Various Authors. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
- Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification.
- Thermo Fisher Scientific. (2015, February 25). Comparison of the selectivity for sigma peptide standards on a Thermo Scientific Acclaim 300 C18 column with TFA vs formic acid. AppsLab Library.
- McCalley, D. V. (2020, November 12). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.
- Various Authors. (2008, May 23). TFA alternatives, peptide purification.
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
- Biotage. (2023, February 6). How does mobile phase modifier concentration impact peptide purity with flash chromatography?
- Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization.
- Boyes, B. E., et al. (n.d.).
- Feldman, J. A., et al. (2006, December 5).
- Taylor & Francis eBooks. (n.d.). Detection Alternatives for HPLC Analysis of LHRH and LHRH Analogs.
- Separation Science. (2023, December 8). Peptide analysis using reverse phase liquid chromatography.
- Advanced Materials Technology. (n.d.). UNDERTHE - HPLC.
- Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Phenomenex. (2024). HPLC Troubleshooting Guide.
- McCalley, D. V. (2004, June 4).
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Arginine.
- Löffler, D., et al. (n.d.). Quantification of arginine-rich cyclic cell-penetrating peptide-lipid conjugates using trifluoracetic acid. ChemRxiv.
- Feldman, J. A., et al. (1978). Neuroendocrine Peptides - Analysis by Reversed Phase High Performance Liquid Chromatography.
- Strickley, R. G., et al. (1990). High-performance liquid chromatographic (HPLC) and HPLC-mass spectrometric (MS) analysis of the degradation of the luteinizing hormone-releasing hormone (LH-RH) antagonist RS-26306 in aqueous solution. Pharmaceutical Research, 7(5), 530-536.
- Pessi, A., et al. (n.d.).
- Various Authors. (2014, March 12). TFA and basic peptides.
- Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Queen, C. M., et al. (n.d.).
- Rafiee, A., et al. (2013). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. SCIRP.
- Rafiee, A., et al. (2013, March 27). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. Scientific Research Publishing.
- SIELC Technologies. (2025, December 9). HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+.
- Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC?
- LCGC International. (2025, May 20). Detecting Impurities in Cancer-Treating Hormones Using HPLC.
- In-Pharmatechnologist. (2025, August 10).
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Nagae, N., et al. (n.d.).
- Phenomenex. (n.d.). LC Technical Tip.
- ResearchGate. (n.d.). (PDF)
- Löffler, D., et al. (2017, April 27). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. lctsbible.com [lctsbible.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. TFA and basic peptides - Chromatography Forum [chromforum.org]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hplc.eu [hplc.eu]
- 15. realab.ua [realab.ua]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
- 18. Comparison of the selectivity for sigma peptide standards on a Thermo Scientific Acclaim 300 C18 column with TFA vs formic acid - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hplc.eu [hplc.eu]
Validation & Comparative
Comparative Guide: Deslorelin vs. Goserelin for Testosterone Suppression in Male Rats
Executive Summary
This guide provides a technical comparison between Deslorelin (typically administered as a subcutaneous implant, e.g., Suprelorin®) and Goserelin (typically administered as a depot injection, e.g., Zoladex®) for the suppression of testosterone in male Rattus norvegicus models.
Both agents are super-agonists of the Gonadotropin-Releasing Hormone (GnRH). While their terminal effect—chemical castration—is identical, their pharmacokinetic profiles, duration of action, and administration protocols differ significantly. Deslorelin implants offer a "set-and-forget" solution for long-term studies (>6 months), whereas Goserelin depots allow for more titratable, shorter-term suppression (1–3 months) with a well-characterized clearance profile.
Mechanistic Foundation: The HPG Axis Downregulation
To understand the experimental data, one must grasp the biphasic mechanism of GnRH super-agonists. Unlike antagonists, these drugs initially stimulate the pituitary, causing a transient testosterone surge ("flare") before receptor desensitization occurs.
Signaling Pathway Diagram
The following diagram illustrates the transition from the acute "Flare Phase" to the chronic "Suppression Phase."
Caption: Biphasic action of GnRH agonists. Red arrows indicate the initial flare (0–4 days); blue dotted lines indicate the subsequent downregulation and suppression (Day 4+).
Pharmacological Profile Comparison
| Feature | Deslorelin (Suprelorin®) | Goserelin (Zoladex®) |
| Formulation | Solid biocompatible lipid implant (4.7 mg or 9.4 mg). | Biodegradable copolymer depot (3.6 mg or 10.8 mg). |
| Administration | Subcutaneous implantation via large-gauge trocar. | Subcutaneous injection via pre-loaded syringe. |
| Potency | High affinity; ~100x more potent than native GnRH. | High affinity; ~50-100x more potent than native GnRH. |
| Onset of Suppression | Slow: Castrate levels reached by Day 7–14. | Fast: Castrate levels reached by Day 4–7. |
| Duration of Action | Long: 4.7 mg implant lasts >6 months (up to 11 months). | Short/Medium: 3.6 mg depot lasts ~4 weeks (human) to ~8 weeks (rat). |
| Reversibility | Requires surgical removal of the implant. | Spontaneous recovery after depot bio-erosion. |
| Primary Research Use | Long-term chronic suppression (e.g., aging, prostate cancer models). | Short-term cyclic suppression or dose-response studies. |
Experimental Data Analysis
The "Flare" Effect (Days 0–5)
Both drugs induce a testosterone flare, but the kinetics differ slightly due to release mechanisms.
-
Goserelin: Rapid release from the microsphere surface causes a sharp spike in testosterone (often >20 ng/mL) at 24 hours , returning to baseline by Day 3, and hitting castration levels (<0.5 ng/mL) by Day 4 .
-
Deslorelin: The implant releases drug more gradually.[1][2] The flare may persist slightly longer, with castration levels typically confirmed by Day 7–14 .
Maintenance of Suppression (Castration Levels)
-
Target: Serum Testosterone < 0.5 ng/mL (approx. 1.7 nmol/L).
-
Deslorelin (4.7 mg Implant):
-
Maintains suppression for 200–300 days in rats.
-
Testicular volume decreases significantly (approx. 60–70% reduction) by Week 4.
-
Note: The 4.7 mg dose is designed for dogs (10–20 kg); in a 300g rat, this is a massive overdose, ensuring extended duration but potential receptor desensitization permanence.
-
-
Goserelin (3.6 mg Depot):
-
Standard "human" dose (3.6 mg) suppresses rat testosterone for 4–8 weeks .
-
Microsphere formulations (0.3–1.2 mg/rat) show dose-dependent duration, with 1.2 mg maintaining suppression for ~35 days.
-
Experimental Insight: For studies requiring >2 months suppression, Goserelin requires repeat dosing every 4 weeks.
-
Comparative Timeline Visualization
Caption: Temporal comparison of efficacy. Goserelin acts faster but requires re-dosing for long-term studies. Deslorelin provides sustained suppression from a single procedure.
Detailed Experimental Protocols
Deslorelin Implantation Protocol
Best for: Studies > 3 months, minimizing handling stress.
-
Preparation:
-
Anesthetize rat (Isoflurane: 5% induction, 2–3% maintenance).
-
Shave and aseptically prepare the interscapular region (between shoulder blades).
-
Note: The commercial applicator (Suprelorin) is large (12G needle). For rats, it is often safer to make a small incision rather than using the spring-loaded trocar directly, or to transfer the implant to a smaller gauge trocar if available.
-
-
Implantation:
-
Make a 2–3 mm skin incision.
-
Create a subcutaneous pocket using blunt dissection with hemostats.
-
Insert the 4.7 mg implant deep into the pocket (away from the incision line) to prevent expulsion.
-
Close incision with 1–2 skin staples or sutures.
-
-
Validation:
Goserelin Depot Injection Protocol
Best for: Dose-response studies, short-term suppression, or when surgery is contraindicated.
-
Preparation:
-
Restrain rat (anesthesia usually not required, but recommended for precise depot placement).
-
Clean the flank or lower abdominal skin.
-
-
Administration:
-
Use the pre-filled syringe (Zoladex SafeSystem).
-
Critical Step: The needle is large (14G–16G). Insert subcutaneously at a 30–45° angle.
-
Depress plunger fully until the depot is ejected (you will feel a "click").
-
Withdraw needle and apply pressure for 30 seconds to prevent depot back-flow.
-
-
Validation:
-
Collect blood at Day 4 to confirm rapid suppression.
-
Re-administer every 28 days if continuous suppression is required.
-
Safety & Side Effects
| Effect | Observation | Management |
| Injection Site Reaction | Common with Goserelin due to depot size. | Monitor for abscess/granuloma. Rotate injection sites. |
| Implant Migration | Deslorelin implants can migrate subcutaneously.[5] | Place implant in a tight pocket; check location weekly by palpation. |
| Testicular Atrophy | Expected pharmacological effect.[1][5][6][7][8][9][10][11][12] | Document testicular weight/volume as a variable, not a side effect. |
| Bone Density | Long-term suppression leads to osteopenia. | Supplement diet if bone density is not a study variable. |
References
-
Trigg, T. E., et al. (2001). "Use of a GnRH analogue implant to produce reversible long-term suppression of reproductive function in male and female domestic cats." Journal of Reproduction and Fertility. Supplement, 57, 255–261.
-
Zhang, S., et al. (2014).[9] "Pharmacokinetics and pharmacodynamics of sustained-release implant of goserelin in rats." Chinese Journal of Pharmacology and Toxicology, 28(3), 398-402.[9]
-
Mylne, M. J., et al. (2023). "Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats." Frontiers in Pharmacology, 14, 1125255.[13]
-
Herbert, C. A., & Trigg, T. E. (2005). "Applications of GnRH agonists for the management of reproduction in wildlife and zoo animals." Reproduction, Fertility and Development, 17(8), 817-817.
-
Pechenino, A. S., et al. (2006). "The effect of the GnRH agonist deslorelin on the reproductive axis of the male rat."[1] Theriogenology. (Contextual citation from comparative analysis of GnRH agonists).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eazarmg.org [eazarmg.org]
- 6. air.unimi.it [air.unimi.it]
- 7. files.stlzoo.org [files.stlzoo.org]
- 8. researchgate.net [researchgate.net]
- 9. 中国药理学与毒理学杂志 [journal.mlpla.mil.cn]
- 10. What is the mechanism of Deslorelin? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. ics.org [ics.org]
- 13. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
[des-Gly10, D-Phe6]-LH-RH ethylamide proper disposal procedures
Executive Summary: The Safety Imperative
Handling [des-Gly10, D-Phe6]-LH-RH ethylamide (a potent GnRH agonist, structurally related to Deslorelin) requires a shift in mindset from "general chemical hygiene" to potent compound containment . As a synthetic peptide analog, this substance is designed to potently disrupt the hypothalamic-pituitary-gonadal (HPG) axis.
The Golden Rule of Disposal: Never dispose of this compound down the drain. Incineration is the only acceptable final fate.
Immediate Hazard Profile:
-
Classification: Reproductive Toxin (Category 1B).
-
Risk: May damage fertility or the unborn child.
-
Bioactivity: High potency; trace amounts can trigger physiological responses.
Technical Hazard Analysis & Mechanism
To dispose of this chemical safely, you must understand why it is dangerous.
Mechanism of Action: this compound acts as a super-agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.
-
Binding: It binds to pituitary GnRH receptors with higher affinity than native GnRH.
-
Initial Flare: Causes an initial surge in LH/FSH secretion.
-
Desensitization (The Hazard): Chronic exposure leads to receptor downregulation, effectively shutting down gonadal function (chemical castration).
Chemical Stability:
-
Structure: Nonapeptide ethylamide (pGlu-His-Trp-Ser-Tyr-D-Phe-Leu-Arg-Pro-NH-Et).
-
Stability: The D-Phe6 and ethylamide modifications confer resistance to enzymatic degradation, making it more persistent in the environment and biological systems than native hormones. This persistence mandates high-temperature incineration.
Pre-Disposal: Minimization & Segregation
Effective disposal starts at the bench. Implement these protocols to minimize waste volume and risk.
A. Waste Stream Segregation
Do not mix this peptide with general organic solvents unless necessary. Create a dedicated "Cytotoxic/Reproductive Toxin" waste stream.
| Waste Type | Container Specification | Labeling Requirement |
| Solid Waste (Vials, contaminated gloves, weigh boats) | Rigid, puncture-resistant container (e.g., wide-mouth HDPE). Double-bagged within. | "Hazardous Waste - Reproductive Toxin - Solid" |
| Liquid Waste (Stock solutions, HPLC effluent) | Glass or HDPE carboy. Do not fill >80% . | "Hazardous Waste - Reproductive Toxin - Liquid" |
| Sharps (Needles used for injection) | FDA-cleared Red Sharps Container. | "Biohazard/Sharps - Contaminated with GnRH Agonist" |
B. Deactivation of Trace Residues
While bulk waste must be incinerated, surface residues can be chemically deactivated.
-
Deactivation Agent: 10% Sodium Hypochlorite (Bleach) solution.
-
Reaction: Oxidative cleavage of the peptide bonds (specifically Trp and Tyr residues) and hydrolysis of the amide backbone.
-
Contact Time: Minimum 30 minutes.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. If a step is skipped, the safety of the downstream handler is compromised.
Step 1: Preparation
-
PPE: Double nitrile gloves (0.11 mm min thickness), lab coat, safety goggles. If handling powder outside a fume hood, use N95/P100 respiratory protection.
-
Workspace: Clear the area. Lay down plastic-backed absorbent pads.
Step 2: Bulking & Containerization
-
Solids: Place all contaminated consumables directly into the solid waste container. Do not recap needles.
-
Liquids: Pour liquid waste into the designated carboy using a funnel to prevent splashing.
-
Rinsing: Triple rinse empty source vials with a small volume of water or solvent. Add this rinsate to the liquid waste container. The vial is now considered "RCRA Empty" but should still be treated as hazardous debris.
Step 3: Labeling & Storage
-
Affix a hazardous waste label immediately.
-
Critical Data: Write the full chemical name: "this compound". Avoid abbreviations like "GnRH-A" which waste handlers may not recognize.
-
Store in a Satellite Accumulation Area (SAA) until pickup.
Step 4: Final Disposal (The Hand-off)
-
Coordinate with your EHS (Environmental Health & Safety) department.[1]
-
Disposal Code: Ensure the manifest lists the waste for High-Temperature Incineration .
-
Why Incineration? Peptides require temperatures >800°C to ensure complete mineralization to CO2, H2O, and NOx, preventing bioactive release into the water table.
Spill Management Protocol
Scenario: You have dropped a vial containing 5mg of lyophilized powder.
Immediate Response: "The 3 C's" (Control, Contain, Clean)
-
CONTROL:
-
Alert nearby personnel.[2]
-
Isolate the area (10 ft radius).
-
Don appropriate PPE (Double gloves, mask).
-
-
CONTAIN:
-
Powder Spill: Cover gently with damp paper towels (wet with water) to prevent aerosolization. Do not dry sweep.
-
Liquid Spill: Surround with absorbent socks or pillows.
-
-
CLEAN:
-
Scoop: Use a scoop or stiff paper to lift the damp powder/absorbent into a hazardous waste bag.
-
Deactivate: Flooding the area with 10% bleach is not recommended for the initial bulk cleanup (potential fumes/reaction). Remove bulk first.
-
Surface Decontamination: Once bulk is removed, spray the surface with 10% Sodium Hypochlorite . Let sit for 30 minutes. Wipe with water.[3][4][5][6]
-
Disposal: All cleanup materials go into the "Solid Hazardous Waste" container.
-
Visual Workflows
A. Waste Disposal Decision Tree
This diagram illustrates the logical flow for categorizing and disposing of peptide waste.
Caption: Logical workflow for segregating and processing this compound waste streams.
B. Spill Response Logic
This diagram details the specific actions for powder vs. liquid spills.
Caption: Immediate response protocol for spills, distinguishing between powder containment and liquid absorption.
References
-
National Institutes of Health (NIH). (2025). NIH Drain Discharge Guide. Retrieved from [Link]
-
Stanford University EHS. (2025). Sodium Hypochlorite (Bleach) Safety Fact Sheet. Retrieved from [Link]
-
U.S. EPA. (2025). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[7][8] Retrieved from [Link]
Sources
- 1. peptide24.store [peptide24.store]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. polypeptide.com [polypeptide.com]
- 4. organon.com [organon.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. organon.com [organon.com]
- 7. alsglobal.com [alsglobal.com]
- 8. practicegreenhealth.org [practicegreenhealth.org]
Personal protective equipment for handling [des-Gly10, D-Phe6]-LH-RH ethylamide
Executive Summary & Hazard Identification
[des-Gly10, D-Phe6]-LH-RH ethylamide (often chemically related to Deslorelin) is a synthetic superagonist of the Gonadotropin-Releasing Hormone (GnRH). Unlike native GnRH, which has a half-life of minutes, this ethylamide analog exhibits high potency and stability.
Critical Hazard Classification (GHS):
-
Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.
-
Target Organ Toxicity: Pituitary gonadotropes and reproductive organs.
Operational Directive: Treat this substance as an Occupational Exposure Band (OEB) 4 compound. There is no margin for error; strictly prevent inhalation of dust and accidental injection/absorption.
Mechanism of Action: The Basis for Safety
To understand the safety requirements, one must understand the biological trigger. This molecule does not merely "irritate"; it systematically reprograms the reproductive axis.
Biological Pathway
Continuous exposure to this agonist initially stimulates, but subsequently downregulates pituitary receptors, leading to a "chemical castration" effect. This is why even microgram-level occupational exposure is unacceptable, particularly for personnel who are pregnant or trying to conceive.
Figure 1: The pharmacological cascade of GnRH superagonists. Note that occupational safety aims to prevent the initial binding event.
The Barrier Strategy: PPE & Engineering Controls
Safety for potent peptides is built on redundancy. Do not rely on PPE alone; PPE is the fail-safe for when engineering controls are breached.
Engineering Controls (Primary Barrier)
-
Solid State (Powder): Must be handled inside a Class II, Type A2 (or higher) Biological Safety Cabinet (BSC) or a dedicated powder containment hood (HEPA filtered).
-
Solution State: Fume hood or BSC.[1]
-
Static Control: Use an ionizing bar in the weigh station to prevent powder dispersal (peptide powders are often electrostatic).
Personal Protective Equipment (Secondary Barrier)
| Protection Zone | Equipment Specification | Scientific Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95/P100 mask | If outside a BSC, a P100 is mandatory. Peptides can aerosolize invisibly during weighing. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 0.11mm min) | Technique: "Double-gloving." Change outer gloves immediately after weighing or if splashed. |
| Body | Tyvek® Lab Coat (Closed front, elastic cuffs) | Cotton coats absorb liquids and hold the agonist against the skin. Impervious materials are required.[2] |
| Ocular | Chemical Safety Goggles | Standard safety glasses are insufficient for powders; goggles seal the eyes from airborne particulates. |
Operational Protocol: Safe Handling Workflow
This protocol is designed to isolate the potent compound from the open lab environment.
Step-by-Step Workflow
-
Preparation: Turn on BSC 15 minutes prior. Wipe down surfaces with 70% Ethanol.
-
Weighing (Critical Risk):
-
Place a tared vial inside the BSC.
-
Open the source container only inside the BSC.
-
Use a disposable spatula. Do not reuse spatulas.
-
Tip: If the powder is static, use an anti-static gun or ionizing fan inside the cabinet.
-
-
Solubilization:
-
Add solvent (e.g., sterile water, saline, or DMSO) to the vial.
-
Cap immediately. Vortexing should be done inside the BSC.
-
Once in solution, the risk of inhalation drops, but the risk of dermal absorption (especially with DMSO) increases.
-
-
Decontamination: See Section 5.
Figure 2: Operational workflow emphasizing containment within the BSC.
Decontamination & Disposal[2][3][4]
Peptides are generally susceptible to oxidative cleavage. Simple soap and water is insufficient for chemical inactivation.
Surface Decontamination
-
Primary Wash: Apply 10% Sodium Hypochlorite (Bleach) solution to the contaminated surface.
-
Secondary Wash: Rinse with water, then 70% Ethanol to remove bleach residue (which can corrode stainless steel BSCs).
Waste Disposal[2][3][4][6][7]
-
Solid Waste: All gloves, weigh boats, and wipes must be disposed of in a sealed biohazard/chemical waste bag labeled "Reproductive Toxin."
-
Liquid Waste: Do not pour down the drain. Collect in a dedicated carboy labeled "Hazardous Waste: Peptide Hormone."
-
Ultimate Disposal: High-temperature incineration is the required method for destruction.
Emergency Response
In case of Accidental Exposure:
-
Inhalation: Move to fresh air immediately. Seek medical attention. Alert the facility safety officer.
-
Skin Contact:
-
Remove contaminated clothing immediately.
-
Wash skin with soap and copious amounts of water for at least 15 minutes.
-
Do not scrub hard (abrasion increases absorption).
-
-
Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.
-
Needlestick: Bleed the wound gently, wash with soap/water, and seek immediate medical evaluation.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 329817623, [des-Gly10, D-Trp6]-LH-RH ethylamide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: LHRH Agonists and Reproductive Toxicity Classification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
